molecular formula C14H18N2O5 B14545286 N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine CAS No. 62246-14-4

N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine

Cat. No.: B14545286
CAS No.: 62246-14-4
M. Wt: 294.30 g/mol
InChI Key: RRUKEZSOGQBOIY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine is a synthetic compound often used in peptide synthesis and biochemical research. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for amines during chemical reactions. This compound is particularly valuable in the field of organic chemistry due to its stability and reactivity under various conditions.

Properties

CAS No.

62246-14-4

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(2R)-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H18N2O5/c1-10(13(18)19)15-12(17)8-16(2)14(20)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17)(H,18,19)/t10-/m1/s1

InChI Key

RRUKEZSOGQBOIY-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the protective group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyloxycarbonyl group.

    Substitution: Reagents such as trifluoroacetic acid can be used to substitute the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protective group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group is stable under a variety of conditions but can be selectively removed when desired. This allows for the stepwise construction of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzyloxycarbonyloxy)succinimide: Another compound used for the protection of amines in peptide synthesis.

    N-Benzyloxycarbonyl-L-proline: Used as an inhibitor of prolidase and in the synthesis of N-(L-Prolyl)-β-alanine.

    N-Benzyloxycarbonyl-L-serine benzyl ester: Employed as a building block in peptide synthesis and as a biochemical reagent.

Uniqueness

N-[(Benzyloxy)carbonyl]-N-methylglycyl-D-alanine is unique due to its specific structure, which combines the protective benzyloxycarbonyl group with the amino acid alanine. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of peptides and other complex molecules.

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